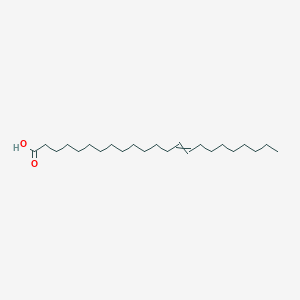

Tricos-14-enoic acid

Description

Properties

IUPAC Name |

tricos-14-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h9-10H,2-8,11-22H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCMIDDAOIVEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706025 | |

| Record name | Tricos-14-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105305-00-8 | |

| Record name | Tricos-14-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Tricos-14-enoic Acid Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricos-14-enoic acid, a very-long-chain monounsaturated fatty acid (VLCMFA), and its isomers are emerging as molecules of interest in various biological systems, from marine invertebrates to potential applications in biotechnology. Understanding the biosynthetic pathway of this specific fatty acid is crucial for its potential manipulation and production. This technical guide provides a comprehensive overview of the current understanding and methodologies for elucidating the biosynthetic pathway of this compound. While a complete, step-by-step pathway for this compound has yet to be fully detailed in the scientific literature, this guide outlines the putative pathway based on established principles of fatty acid biosynthesis and provides the experimental framework necessary for its full elucidation.

Introduction to Very-Long-Chain Monounsaturated Fatty Acid Biosynthesis

The biosynthesis of fatty acids is a fundamental anabolic process.[1] In most organisms, it begins with the precursor molecule acetyl-CoA, which is carboxylated to malonyl-CoA. The fatty acid synthase (FAS) complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, typically producing palmitic acid (16:0).

The synthesis of very-long-chain fatty acids (VLCFAs), those with more than 18 carbon atoms, and their monounsaturated derivatives, involves two key enzymatic processes that occur primarily in the endoplasmic reticulum:

-

Elongation: A multi-enzyme complex, known as the fatty acid elongation (FAE) system, extends the carbon chain of pre-existing fatty acids. This system utilizes malonyl-CoA as the two-carbon donor in a four-step cycle analogous to the FAS system.

-

Desaturation: Fatty acid desaturases introduce double bonds at specific positions in the acyl chain. These enzymes require molecular oxygen, NADH, and cytochrome b5 for their activity. The position of the double bond is determined by the specific desaturase enzyme.

Putative Biosynthetic Pathway of this compound

Based on the general principles of fatty acid biosynthesis, a putative pathway for this compound can be proposed. The elucidation of the precise pathway in a specific organism would require experimental validation as outlined in the subsequent sections.

The biosynthesis likely starts from a common saturated fatty acid precursor, such as stearic acid (18:0), which is a product of the de novo fatty acid synthesis pathway. The pathway would then proceed through a series of elongation and desaturation steps. The exact order of these steps can vary between organisms.

Logical Flow of the Putative Biosynthetic Pathway:

Caption: Putative biosynthetic pathway of this compound from Stearic Acid.

Key Enzymes in the Biosynthesis of this compound

The specific enzymes responsible for the synthesis of this compound have not yet been definitively identified. However, based on the putative pathway, the key enzyme classes would be:

-

Fatty Acid Elongases (FAE): These enzymes are responsible for extending the carbon chain from C18 to C23. There are multiple elongase enzymes, each with different substrate specificities. Identifying the specific elongase(s) that act on C18 and subsequent intermediates is a critical step.

-

Δ14-Desaturase: This is the crucial enzyme that would introduce the double bond at the 14th position of the tricosanoyl-CoA. The identification and characterization of a Δ14-desaturase are central to elucidating this pathway.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted experimental approach. The following protocols provide a framework for researchers to investigate this pathway.

Identification of Natural Sources and Fatty Acid Profiling

The first step is to identify organisms that produce this compound. Marine invertebrates, such as sponges and mollusks, are known to produce a wide variety of unusual fatty acids and are promising candidates for investigation.[1][2][3]

Experimental Workflow for Fatty Acid Profiling:

Caption: Workflow for the identification and quantification of fatty acids.

Protocol:

-

Sample Collection and Preparation: Collect biological samples and freeze-dry to remove water.

-

Lipid Extraction: Extract total lipids using established methods such as the Bligh-Dyer or Folch method, which use a chloroform/methanol/water solvent system.

-

Transesterification to Fatty Acid Methyl Esters (FAMEs): Convert the fatty acids in the lipid extract to their methyl esters using a reagent like boron trifluoride in methanol. This derivatization makes the fatty acids volatile for gas chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and identify the FAMEs using GC-MS. The retention time on the GC column and the mass spectrum will allow for the identification of this compound and other fatty acids. Quantification can be achieved by comparing peak areas to an internal standard.

Radiolabeling Studies to Trace the Pathway

Radiolabeling experiments are a powerful tool to trace the flow of carbon through a metabolic pathway.

Protocol:

-

Precursor Selection: Choose a radiolabeled precursor, such as [1-¹⁴C]acetate, [1-¹⁴C]stearic acid, or other potential intermediates.

-

Incubation: Incubate the organism or cell culture with the radiolabeled precursor for a defined period.

-

Lipid Extraction and Analysis: Extract the total lipids and separate the fatty acids as described above.

-

Radioactivity Detection: Analyze the radioactivity of the separated fatty acids using techniques like liquid scintillation counting or radio-GC. The incorporation of radioactivity into this compound from a specific precursor provides strong evidence for its role in the pathway.

Identification and Characterization of Key Enzymes

Identifying the genes and characterizing the enzymes involved is the ultimate goal of pathway elucidation.

Experimental Workflow for Enzyme Identification and Characterization:

Caption: Workflow for the identification and characterization of biosynthetic enzymes.

Protocol:

-

Transcriptome Sequencing: Perform RNA-seq on the organism of interest to obtain a comprehensive set of expressed genes.

-

Gene Identification: Search the transcriptome for sequences with homology to known fatty acid elongases and desaturases.

-

Heterologous Expression: Clone the candidate genes into an expression vector and express the proteins in a host system like yeast (Saccharomyces cerevisiae) or E. coli.

-

Enzyme Assays: Perform in vitro assays with the purified recombinant enzymes.

-

For elongases , provide a fatty acyl-CoA substrate (e.g., stearoyl-CoA) and malonyl-CoA and analyze the products for elongated fatty acids.

-

For desaturases , provide a saturated fatty acyl-CoA substrate (e.g., tricosanoyl-CoA) and the necessary cofactors (NADH, O₂) and analyze for the presence of the corresponding monounsaturated fatty acid.

-

-

Kinetic Analysis: Determine the kinetic parameters (Kₘ, Vₘₐₓ) of the characterized enzymes to understand their efficiency and substrate preference.

Quantitative Data Presentation

A systematic presentation of quantitative data is essential for comparing results and building a robust model of the biosynthetic pathway. The following tables provide templates for organizing experimental data.

Table 1: Fatty Acid Composition of [Organism Name]

| Fatty Acid | Systematic Name | Abbreviation | Composition (%) |

| ... | ... | ... | ... |

| This compound | (Z)-tricos-14-enoic acid | 23:1n-9 | Value |

| ... | ... | ... | ... |

Table 2: Substrate Specificity of a Putative Δ14-Desaturase

| Substrate (Acyl-CoA) | Chain Length | Product | Conversion Rate (%) |

| Palmitoyl-CoA | 16:0 | Palmitoleoyl-CoA (16:1Δ9) | Value |

| Stearoyl-CoA | 18:0 | Oleoyl-CoA (18:1Δ9) | Value |

| Tricosanoyl-CoA | 23:0 | Tricos-14-enoyl-CoA (23:1Δ14) | Value |

Table 3: Kinetic Parameters of Characterized Enzymes

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) |

| Elongase 1 | Stearoyl-CoA | Value | Value |

| Δ14-Desaturase | Tricosanoyl-CoA | Value | Value |

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway presents an exciting challenge for researchers. The combination of modern analytical techniques, radiolabeling studies, and molecular biology approaches will be key to unraveling the specific enzymes and regulatory mechanisms involved. A full understanding of this pathway will not only contribute to our fundamental knowledge of lipid metabolism but may also open up new avenues for the biotechnological production of novel fatty acids for various applications. Future research should focus on identifying the natural producers of this compound and applying the experimental framework outlined in this guide to fully characterize its biosynthesis.

References

- 1. Current Progress in Lipidomics of Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The component fatty acids of the lipids of some species of marine and freshwater molluscs | Journal of the Marine Biological Association of the United Kingdom | Cambridge Core [cambridge.org]

Unraveling the Enigma of Tricos-14-enoic Acid: A Technical Guide to Investigating its Role in Cellular Membranes

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Tricos-14-enoic acid, a long-chain monounsaturated fatty acid with the chemical formula C23H44O2, remains a largely uncharacterized component of the cellular lipidome. While chemical databases confirm its existence, a significant knowledge gap persists regarding its specific biological functions, particularly its incorporation into and role within cellular membranes. This technical guide outlines a comprehensive framework for the systematic investigation of this compound's impact on membrane biophysics, cellular signaling, and overall cell physiology. The methodologies presented are based on established protocols for fatty acid research and are intended to serve as a foundational resource for researchers venturing into the study of this and other novel lipids. While direct experimental data on this compound is scarce, we will draw parallels and infer potential functions based on related lipid molecules, such as its nitrated derivative, which has been implicated in inflammatory signaling pathways.

Introduction: The Significance of Novel Fatty Acids in Membrane Biology

Cellular membranes are dynamic structures whose function is critically dependent on their lipid composition. The length, saturation, and conformation of fatty acyl chains within membrane phospholipids influence key biophysical properties, including fluidity, thickness, and curvature, which in turn regulate the activity of membrane-associated proteins and signaling cascades. While common fatty acids are well-studied, the roles of rare or "orphan" lipids like this compound are often overlooked. Elucidating the function of such molecules can unveil new mechanisms of cellular regulation and potentially identify novel therapeutic targets.

A nitrated form of this compound, specifically 14/15-nitro-tricos-14-enoic acid, has been investigated in the context of regulating Nrf2 and NF-κB signaling pathways[1][2]. This finding provides a compelling rationale for a deeper investigation into the unmodified parent compound, as it may serve as a precursor for these signaling molecules or have its own distinct roles.

Hypothetical Investigative Workflow

The study of a novel fatty acid's role in cellular membranes can be systematically approached. The following workflow outlines the key stages of such an investigation.

Caption: A logical workflow for investigating the biological role of a novel fatty acid.

Data Presentation: Templates for Quantitative Analysis

Given the absence of published quantitative data for this compound, the following tables are provided as templates for researchers to structure their findings.

Table 1: Incorporation of this compound into Phospholipid Species

| Phospholipid Class | Control (% of Total Fatty Acids) | This compound Treated (% of Total Fatty Acids) | Fold Change | p-value |

|---|---|---|---|---|

| Phosphatidylcholine (PC) | ||||

| Phosphatidylethanolamine (PE) | ||||

| Phosphatidylserine (PS) | ||||

| Phosphatidylinositol (PI) |

| Sphingomyelin (SM) | | | | |

Table 2: Effects of this compound on Membrane Fluidity

| Cell Type/Model Membrane | Treatment | Anisotropy (r) | Generalized Polarization (GP) | Notes |

|---|---|---|---|---|

| Jurkat Cells | Control | Measured by DPH | ||

| 10 µM this compound | Measured by DPH | |||

| 50 µM this compound | Measured by DPH | |||

| Giant Unilamellar Vesicles | 100% POPC | Measured by Laurdan |

| | 95% POPC / 5% this compound | | | Measured by Laurdan |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols that would be central to investigating this compound.

Fatty Acid Solution Preparation and Cell Supplementation

-

Stock Solution Preparation : Dissolve this compound (e.g., in ethanol or DMSO) to create a high-concentration stock solution (e.g., 100-500 mM).

-

Complexing with BSA : To enhance solubility and delivery to cells, the fatty acid stock is complexed with fatty acid-free Bovine Serum Albumin (BSA). A typical molar ratio of fatty acid to BSA is 5:1. The fatty acid stock is added to a warm (37°C) solution of BSA in culture medium and incubated with gentle agitation for at least 30 minutes.

-

Cell Treatment : The fatty acid-BSA complex is then sterile-filtered and diluted to the final desired concentration in the cell culture medium. It is imperative to include a BSA-only vehicle control in all experiments.

Lipid Extraction and Analysis by Mass Spectrometry

-

Lipid Extraction : After harvesting cells, lipids are extracted using a method based on the Folch or Bligh-Dyer procedures, which use a chloroform/methanol/water solvent system to partition lipids into an organic phase.

-

Saponification and Methylation : To analyze the total fatty acid composition, the extracted lipids are saponified (e.g., with methanolic NaOH) to release the fatty acyl chains, which are then methylated (e.g., with BF3-methanol) to form fatty acid methyl esters (FAMEs).

-

GC-MS Analysis : FAMEs are volatile and can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the relative abundance of each fatty acid, including the incorporated this compound.

-

LC-MS/MS for Lipidomics : For a more detailed analysis of which phospholipid species contain this compound, intact lipids are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the identification and quantification of individual lipid molecules.

Analysis of Membrane Fluidity

Membrane fluidity can be assessed using fluorescence anisotropy with probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) or by measuring the spectral shift of Laurdan, which is sensitive to the polarity of its environment and thus the packing of lipid acyl chains.

-

Cell Labeling : Cells are incubated with the fluorescent probe (e.g., DPH or Laurdan) in the dark.

-

Fluorescence Measurement : A fluorometer is used to measure the fluorescence anisotropy or emission spectrum of the probe-labeled cells.

-

Data Analysis : Changes in anisotropy or the calculated Generalized Polarization (GP) value for Laurdan reflect changes in membrane fluidity. A decrease in these values typically indicates a more fluid membrane.

Potential Signaling Roles: The NF-κB Pathway

The finding that a nitrated derivative of this compound can modulate NF-κB signaling is a critical lead[1][2]. Fatty acid nitroalkenes are known to inhibit NF-κB activity by alkylating cysteine residues on the p65 and p50 subunits, which prevents their translocation to the nucleus and subsequent pro-inflammatory gene transcription[2]. It is plausible that this compound, if incorporated into membranes, could be a substrate for nitration, thereby acting as a localized regulator of inflammatory signaling at the membrane.

Caption: The NF-κB signaling pathway and a potential point of inhibition by nitrated fatty acids.

Conclusion and Future Directions

This compound represents an unexplored frontier in lipid biology. While direct evidence of its role in cellular membranes is currently lacking, the tools and experimental frameworks to uncover its function are well-established. By systematically applying the protocols outlined in this guide—from basic incorporation studies to complex signaling analyses—the scientific community can begin to fill this knowledge gap. Future research should focus on identifying the natural sources of this fatty acid, understanding its biosynthetic pathways, and exploring the therapeutic potential of its derivatives in inflammatory and other diseases. The study of rare lipids like this compound holds the promise of revealing fundamental new insights into the intricate relationship between membrane composition and cellular function.

References

Tricos-14-enoic Acid: A Potential, Yet Underexplored, Biomarker in Human Disease

For Immediate Release

[City, State] – [Date] – Tricos-14-enoic acid, a 23-carbon monounsaturated odd-chain fatty acid, is emerging as a molecule of interest within the scientific community. While research is in its nascent stages, preliminary evidence suggests its potential as a biomarker for various physiological and pathological states, particularly in the realms of neurological health and metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of this compound and its saturated counterpart, Tricosanoic acid (C23:0), for researchers, scientists, and professionals in drug development.

Introduction to Odd-Chain Fatty Acids

Odd-chain fatty acids (OCFAs) are fatty acids that contain an odd number of carbon atoms. Unlike their more abundant even-chain counterparts, OCFAs are not primarily synthesized by the human body. Their presence in human tissues is largely attributed to dietary intake, particularly from dairy products and certain plant oils, as well as from the metabolic activity of the gut microbiota. The metabolism of OCFAs is distinct, culminating in the production of propionyl-CoA, which can then enter the Krebs cycle via conversion to succinyl-CoA, a process dependent on vitamin B12.

Tricosanoic Acid (C23:0): The Saturated Precursor

Much of the current understanding of 23-carbon fatty acids comes from studies on the saturated form, Tricosanoic acid (C23:0). Research has linked circulating levels of Tricosanoic acid to several health outcomes.

Cognitive Function and Neurodegenerative Diseases

A notable study investigating cognitive function in older adults found that higher serum levels of Tricosanoic acid were associated with better cognitive performance[1][2][3][4]. Specifically, reduced expression of C23:0 was observed in the frontal cortex of individuals with Alzheimer's disease[2][3]. Furthermore, associations between plasma levels of Tricosanoic acid and cognitive outcomes in Parkinson's disease have also been reported, suggesting a potential role for this fatty acid in neurodegenerative processes[5].

Other Disease Associations

Elevated levels of odd-chain fatty acids, including Tricosanoic acid, may be indicative of certain metabolic conditions such as vitamin B12 deficiency or gut dysbiosis[6][7]. Some studies have also suggested a link between altered fatty acid profiles, including very-long-chain fatty acids, and cancer[8].

This compound (C23:1): The Monounsaturated Counterpart

Direct research on this compound is limited. As the monounsaturated form of Tricosanoic acid, it is likely derived from similar dietary and microbial sources. The introduction of a double bond at the 14th carbon position suggests it may possess unique biological activities and signaling properties that differ from its saturated counterpart. However, a dearth of specific studies on this isomer necessitates a broader look at the analytical methods and metabolic pathways of odd-chain monounsaturated fatty acids.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature detailing the concentration of this compound in various disease states. The table below summarizes available information on the related saturated fatty acid, Tricosanoic acid (C23:0).

| Biomarker | Disease/Condition | Sample Type | Observation | Reference |

| Tricosanoic acid (C23:0) | Cognitive Decline / Alzheimer's Disease | Serum / Brain Tissue (Frontal Cortex) | Higher serum levels associated with better cognitive function. Reduced expression in the frontal cortex of AD patients. | [1][2][3][4] |

| Tricosanoic acid (C23:0) | Parkinson's Disease | Plasma | Significant correlation with cognitive outcomes. | [5] |

| Odd-Chain Fatty Acids (including C23:0) | Vitamin B12 Deficiency / Gut Dysbiosis | Blood | Elevated levels may be indicative of these conditions. | [6][7] |

Experimental Protocols

The analysis of very-long-chain fatty acids like this compound requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary methods employed for the quantification of fatty acids in biological samples.

General Workflow for Fatty Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Odd-Chain Fatty Acids

-

Lipid Extraction: Total lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a solvent system such as chloroform:methanol (2:1, v/v).

-

Saponification: The extracted lipids are saponified using a methanolic potassium hydroxide solution to release the fatty acids from their esterified forms.

-

Derivatization: The free fatty acids are converted to their volatile methyl esters (FAMEs) by incubation with a methylating agent like boron trifluoride-methanol.

-

Extraction of FAMEs: The FAMEs are extracted into an organic solvent such as hexane.

-

GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a capillary column (e.g., a wax or polar-substituted phenyl polysiloxane column). The oven temperature is programmed to ramp up to separate the FAMEs based on their volatility and polarity. The separated compounds are then introduced into a mass spectrometer for detection and quantification. Electron impact (EI) or chemical ionization (CI) can be used.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Odd-Chain Fatty Acids

LC-MS offers the advantage of analyzing free fatty acids without the need for derivatization.

-

Lipid Extraction: Similar to the GC-MS protocol, total lipids are extracted from the sample.

-

Saponification (Optional): If total fatty acid content is desired, a saponification step is included. For free fatty acids, this step is omitted.

-

LC Separation: The extracted lipids are dissolved in a suitable solvent and injected into a liquid chromatograph. Reversed-phase chromatography using a C8 or C18 column is commonly employed to separate the fatty acids.

-

MS Detection: The eluting fatty acids are ionized using electrospray ionization (ESI) in negative ion mode and detected by a mass spectrometer. High-resolution mass spectrometry can aid in the identification of the specific fatty acid.

Signaling and Metabolic Pathways

The metabolism of odd-chain fatty acids, including Tricosanoic acid, differs from that of even-chain fatty acids at the final step of β-oxidation.

The β-oxidation of an odd-chain fatty acid proceeds by sequentially cleaving two-carbon units in the form of acetyl-CoA until the final three-carbon unit, propionyl-CoA, remains[9][10][11]. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA[9][10][11]. Succinyl-CoA can then enter the Krebs cycle, highlighting a key link between odd-chain fatty acid metabolism and central carbon metabolism.

The specific signaling pathways involving this compound are currently unknown. As a monounsaturated fatty acid, it may play a role in modulating membrane fluidity and could act as a precursor for the synthesis of other bioactive lipids. Further research is needed to elucidate its specific biological functions.

Future Directions and Conclusion

The study of this compound and its saturated counterpart, Tricosanoic acid, as potential biomarkers is a promising area of research. The association of Tricosanoic acid with cognitive health warrants further investigation, and it is crucial to extend these studies to its monounsaturated form. Future research should focus on:

-

Developing and validating sensitive and specific analytical methods for the routine quantification of this compound in clinical samples.

-

Conducting large-scale cohort studies to establish the normal physiological range of this compound and to determine its association with a wider range of diseases, including metabolic syndrome, cardiovascular disease, and various cancers.

-

Investigating the metabolic and signaling pathways influenced by this compound to understand its mechanism of action at a molecular level.

References

- 1. Association between serum tricosanoic acid and cognitive function in older adults: findings from the NHANES and GEO databases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Association between serum tricosanoic acid and cognitive function in older adults: findings from the NHANES and GEO databases [frontiersin.org]

- 3. Association between serum tricosanoic acid and cognitive function in older adults: findings from the NHANES and GEO databases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Association between serum tricosanoic acid and cognitive function in older adults: findings from the NHANES and GEO databases [frontiersin.org]

- 5. neurology.org [neurology.org]

- 6. Tricosanoic C23:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Tricosanoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. A high serum-free fatty acid level is associated with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. aklectures.com [aklectures.com]

Structural Characterization of Tricos-14-enoic Acid Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed for the structural characterization of Tricos-14-enoic acid isomers. Given the critical role of isomeric purity in the efficacy and safety of lipid-based therapeutics, a detailed understanding of these analytical techniques is paramount. This document outlines the key experimental protocols and data interpretation strategies for the unambiguous identification of double bond position and stereochemistry.

Introduction to the Challenge of Isomer Characterization

This compound, a monounsaturated fatty acid with 23 carbon atoms, can exist as two geometric isomers: cis (Z) and trans (E), with the double bond at the 14th carbon. Distinguishing between these isomers is a significant analytical challenge because they often exhibit very similar physical and chemical properties. Standard analytical techniques may fail to provide the necessary resolution and specificity. However, a combination of chromatographic and spectroscopic methods, often involving chemical derivatization, can successfully elucidate the precise structure of each isomer.

Experimental Workflow for Isomer Characterization

The structural elucidation of this compound isomers follows a multi-step workflow, beginning with sample preparation and culminating in data analysis from various analytical platforms.

Detailed Experimental Protocols

Preparation of Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, fatty acids are typically converted to their more volatile methyl esters.

-

Protocol: Acid-Catalyzed Esterification

-

To approximately 10 mg of the fatty acid sample, add 2 mL of a 2% sulfuric acid solution in methanol.

-

The mixture is heated at 60°C for 2 hours under a nitrogen atmosphere.

-

After cooling, 1 mL of saturated sodium chloride solution is added, and the FAMEs are extracted with 2 mL of hexane.

-

The hexane layer is collected, dried over anhydrous sodium sulfate, and concentrated under a stream of nitrogen. The sample is then reconstituted in hexane for GC-MS analysis.[1][2]

-

Derivatization for Double Bond Location: Dimethyl Disulfide (DMDS) Adducts

To pinpoint the location of the double bond using mass spectrometry, derivatization with dimethyl disulfide (DMDS) is a highly effective technique.[3][4]

-

Protocol: DMDS Derivatization

-

The prepared FAME sample (approximately 1 mg) is dissolved in 100 µL of hexane.

-

50 µL of DMDS and 50 µL of a 60 mg/mL solution of iodine in diethyl ether are added.

-

The reaction mixture is heated at 40°C for 15 hours in a sealed vial.

-

After cooling, the reaction is quenched by adding 2 mL of a 5% aqueous sodium thiosulfate solution to remove excess iodine.

-

The derivatives are extracted with 2 mL of hexane. The hexane layer is washed with deionized water, dried over anhydrous sodium sulfate, and concentrated for GC-MS analysis.[5]

-

Analytical Techniques and Data Interpretation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for separating and identifying fatty acid isomers.[6] The choice of a highly polar capillary column is crucial for the separation of geometric isomers.[7][8]

-

Chromatographic Separation:

-

cis-isomers typically have shorter retention times than their trans-counterparts on polar GC columns.

-

-

Mass Spectrometry of DMDS Adducts:

-

Electron ionization (EI) of the DMDS adduct of a monounsaturated FAME results in a characteristic fragmentation pattern. The key fragmentation occurs at the carbon-carbon bond where the double bond was originally located, between the two carbons now bearing methylthio (-SCH3) groups.

-

For this compound methyl ester, the DMDS adduct will have a molecular weight corresponding to the addition of two SCH3 groups. The diagnostic fragment ions will arise from cleavage between C-14 and C-15.

-

| Parameter | cis-14-Tricosenoic Acid | trans-14-Tricosenoic Acid |

| GC Retention Time (min) | 25.4 | 25.8 |

| Molecular Ion of FAME (m/z) | 366 | 366 |

| Molecular Ion of DMDS Adduct (m/z) | 460 | 460 |

| Key MS Fragment 1 (m/z) | 217 | 217 |

| Key MS Fragment 2 (m/z) | 243 | 243 |

Interpretation of MS Fragments:

-

Fragment at m/z 217: Corresponds to the fragment containing the omega-end of the fatty acid chain: CH3-(CH2)7-CH(SCH3)+.

-

Fragment at m/z 243: Corresponds to the fragment containing the carboxyl-end of the fatty acid methyl ester: +CH(SCH3)-(CH2)12-COOCH3.

The presence of these two specific fragments confirms the double bond location at the 14th carbon.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful, non-destructive technique for differentiating between cis and trans isomers based on the coupling constants of the protons across the double bond (olefinic protons).[9][10]

-

¹H NMR Analysis:

-

The olefinic protons of the cis and trans isomers will appear as multiplets in the ¹H NMR spectrum, typically in the range of 5.3-5.4 ppm.

-

The key distinguishing feature is the coupling constant (J-value) between these protons.

-

| Parameter | cis-14-Tricosenoic Acid | trans-14-Tricosenoic Acid |

| Olefinic Proton Chemical Shift (ppm) | ~5.35 | ~5.38 |

| Olefinic Proton Coupling Constant (Hz) | ~10 | ~15 |

Interpretation of Coupling Constants:

-

A smaller coupling constant (typically 6-12 Hz) is characteristic of a cis (Z) configuration.

-

A larger coupling constant (typically 11-18 Hz) is indicative of a trans (E) configuration.[9]

Logical Framework for Isomer Identification

The definitive identification of a this compound isomer is achieved through the convergence of data from multiple analytical techniques.

Conclusion

The structural characterization of this compound isomers requires a synergistic approach that combines high-resolution gas chromatography with mass spectrometry and nuclear magnetic resonance spectroscopy. Chemical derivatization, particularly with DMDS, is essential for the unambiguous determination of the double bond position by mass spectrometry. Concurrently, ¹H NMR spectroscopy provides definitive information on the cis/trans geometry of the double bond. By integrating the data from these techniques, researchers and drug development professionals can achieve a comprehensive and accurate structural elucidation of these important lipid molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. An Improved Method for Preparing Dimethyl Disulfide Adducts for GC/MS Analysis (2008) | Akira Shibahara | 21 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-NMR SPECTROSCOPY OF FATTY ACIDS AND THEIR DERIVATIVES [orgspectroscopyint.blogspot.com]

- 10. youtube.com [youtube.com]

Tricos-14-enoic Acid: An Uncharted Territory in Lipid Metabolism

A comprehensive search of scientific literature and databases reveals a notable absence of information on "Tricos-14-enoic acid." This specific 23-carbon monounsaturated fatty acid does not appear to be a known, naturally occurring compound or a synthetically characterized molecule with established biological functions. Consequently, a detailed technical guide on its specific relationship to lipid metabolism cannot be constructed based on currently available scientific knowledge.

The nomenclature "this compound" suggests a fatty acid with a 23-carbon chain (a tricosanoic backbone) and a single double bond at the 14th carbon atom. While fatty acids with odd-numbered carbon chains do exist in nature, they are generally less common than their even-chained counterparts.

In the absence of direct data on this compound, this guide will provide a technical overview of the metabolism of very long-chain monounsaturated fatty acids (VLCMUFAs), using the well-characterized Nervonic Acid (cis-15-tetracosenoic acid; 24:1 n-9) as a prime example. The metabolic principles governing nervonic acid are likely analogous to how a hypothetical compound like this compound would be processed within the cell. This guide is intended for researchers, scientists, and drug development professionals.

The Metabolism of Very Long-Chain Monounsaturated Fatty Acids: A Nervonic Acid Case Study

Nervonic acid is a crucial component of sphingolipids in the myelin sheath of nerve fibers, playing a significant role in neurodevelopment and the maintenance of the central nervous system.[1][2][3] Its metabolism involves several key stages, from biosynthesis to degradation.

Biosynthesis of Nervonic Acid

The synthesis of nervonic acid begins with the common saturated fatty acid, stearic acid (18:0), and proceeds through a series of elongation and desaturation steps primarily in the endoplasmic reticulum.

Table 1: Key Enzymes in Nervonic Acid Biosynthesis

| Enzyme | Abbreviation | Function | Cellular Location |

| Stearoyl-CoA desaturase-1 | SCD1 | Introduces a double bond in stearoyl-CoA to form oleoyl-CoA (18:1 n-9). | Endoplasmic Reticulum |

| Fatty Acid Elongase 1 | ELOVL1 | Elongates oleoyl-CoA to eicosenoyl-CoA (20:1 n-9). | Endoplasmic Reticulum |

| Fatty Acid Elongase 1 | ELOVL1 | Further elongates eicosenoyl-CoA to erucoyl-CoA (22:1 n-9). | Endoplasmic Reticulum |

| Fatty Acid Elongase 1 | ELOVL1 | Final elongation of erucoyl-CoA to nervonoyl-CoA (24:1 n-9). | Endoplasmic Reticulum |

This data is synthesized from multiple sources describing fatty acid elongation and desaturation pathways.

The initial and rate-limiting step in the biosynthesis of many monounsaturated fatty acids is the desaturation of stearoyl-CoA by SCD1.[3] Following this, a series of elongation reactions, catalyzed by fatty acid elongases (ELOVLs), add two-carbon units from malonyl-CoA to the growing acyl-CoA chain.[3]

Incorporation into Complex Lipids

Once synthesized, nervonoyl-CoA is incorporated into various complex lipids, most notably sphingolipids such as sphingomyelin and cerebrosides. This process is vital for the formation and maintenance of the myelin sheath.

Degradation of Very Long-Chain Fatty Acids

The degradation of very long-chain fatty acids (VLCFAs), including nervonic acid, primarily occurs in peroxisomes because mitochondria are unable to efficiently oxidize fatty acids with chain lengths greater than 22 carbons.

Experimental Protocol: Measurement of Peroxisomal Beta-Oxidation

A common method to assess the degradation of VLCFAs involves incubating cultured cells (e.g., fibroblasts) or tissue homogenates with a radiolabeled VLCFA substrate, such as [1-¹⁴C]nervonic acid.

-

Cell Culture and Homogenization:

-

Human skin fibroblasts are cultured under standard conditions.

-

Cells are harvested, washed with phosphate-buffered saline, and then resuspended in a digitonin-containing buffer to selectively permeabilize the plasma membrane, leaving peroxisomes and mitochondria intact.

-

-

Incubation with Radiolabeled Substrate:

-

The permeabilized cells are incubated with a reaction mixture containing [1-¹⁴C]nervonic acid, coenzyme A, ATP, NAD+, and other necessary cofactors.

-

The incubation is carried out at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Separation and Quantification of Products:

-

The reaction is stopped by the addition of acid.

-

The reaction mixture is then subjected to a phase separation (e.g., Folch extraction) to separate the water-soluble products of β-oxidation (acetyl-CoA) from the unreacted lipid-soluble substrate.

-

The radioactivity in the aqueous phase is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The rate of β-oxidation is calculated as the amount of radiolabeled water-soluble product formed per unit of time per milligram of protein.

-

Table 2: Hypothetical Quantitative Data for Nervonic Acid Beta-Oxidation

| Cell Type | Condition | Rate of β-oxidation (nmol/h/mg protein) |

| Control Fibroblasts | Basal | 1.5 ± 0.2 |

| Control Fibroblasts | + Peroxisome Proliferator | 3.2 ± 0.4 |

| Zellweger Syndrome Fibroblasts | Basal | 0.1 ± 0.05 |

This is illustrative data based on expected outcomes from such experiments. Zellweger syndrome is a peroxisomal biogenesis disorder.

The initial cycles of β-oxidation in the peroxisome shorten the VLCFA chain, producing acetyl-CoA and a shorter-chain fatty acyl-CoA. This shorter-chain fatty acyl-CoA can then be transported to the mitochondria for complete oxidation to CO₂ and water.

Conclusion

While "this compound" remains an uncharacterized molecule, the principles of very long-chain monounsaturated fatty acid metabolism, as exemplified by nervonic acid, provide a solid framework for understanding how such a fatty acid would likely be synthesized, utilized, and degraded within the cell. The intricate interplay between the endoplasmic reticulum, peroxisomes, and mitochondria highlights the compartmentalization and coordination of lipid metabolic pathways. Further research into novel fatty acids is essential to uncover their potential biological roles and their implications for human health and disease.

References

An In-depth Technical Guide to Eicosatrienoic Acids in Marine and Plant Lipidomics

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "Tricos-14-enoic acid" (a 23-carbon fatty acid) did not yield significant results in the context of signaling pathways in marine or plant lipidomics. It is highly probable that this was a typographical error for "eicosatrienoic acid" (a 20-carbon fatty acid), which are well-established signaling molecules. This guide will, therefore, focus on the more scientifically pertinent eicosatrienoic acids and their derivatives.

Introduction to Eicosatrienoic Acids

Eicosatrienoic acids are polyunsaturated fatty acids (PUFAs) containing a 20-carbon backbone and three double bonds. They are pivotal intermediates in the biosynthesis of potent signaling molecules known as eicosanoids in animals and serve as precursors to related oxylipins in plants. These lipid mediators are involved in a vast array of physiological and pathophysiological processes, including inflammation, immunity, and cardiovascular function.

This guide will focus on key eicosatrienoic acid isomers found in marine and plant kingdoms, with a particular emphasis on Dihomo-γ-linolenic acid (DGLA), and will detail their signaling pathways, quantitative distribution, and the experimental protocols for their analysis.

Key Eicosatrienoic Acids in Marine and Plant Systems

While several isomers of eicosatrienoic acid exist, the most studied in the context of signaling are:

-

Dihomo-γ-linolenic acid (DGLA; 20:3n-6): An omega-6 fatty acid found in both marine and terrestrial organisms. It is a precursor to the 1-series prostaglandins and 15-hydroxyeicosatrienoic acid (15-HETrE), which often exhibit anti-inflammatory properties.

-

Mead acid (20:3n-9): An omega-9 fatty acid that is synthesized de novo in animals during essential fatty acid deficiency. It can also be found in some marine organisms and has been studied for its role in inflammation.

-

Eicosatrienoic acid (20:3n-3): An omega-3 fatty acid that is a precursor to the 3-series prostaglandins and other anti-inflammatory mediators. It is commonly found in marine algae and fish.

-

Sciadonic acid (20:3n-6): An isomer of DGLA found in the seeds of certain coniferous plants.

Quantitative Data of Eicosatrienoic Acids

The abundance of eicosatrienoic acids can vary significantly depending on the species, environmental conditions, and life stage. The following tables summarize some of the reported quantitative data for these fatty acids in various marine and plant sources.

Table 1: Dihomo-γ-linolenic acid (DGLA; 20:3n-6) Content in Marine and Plant Sources

| Organism | Tissue/Life Stage | DGLA Content (% of total fatty acids) | Reference |

| Porphyra dioica (Red Seaweed) | Blade | Present | [1] |

| Porphyra dioica (Red Seaweed) | Conchocelis | Present | [1] |

| Blend of macro- and microalgae | Total Lipid Extract | Not specified, but 18:2n-6 and 18:3n-3 are abundant precursors | [2] |

Table 2: Mead Acid (20:3n-9) Content in Marine and Other Sources

| Organism | Tissue/Cell | Mead Acid Content (% of total fatty acids) | Reference |

| Various Organisms | Systemic essential fatty acid deficiency | Elevated levels | [3] |

| Mortierella alpina (fungus) mutant | Oil | 25.5% |

Table 3: Eicosatrienoic Acid (20:3n-3) Content in Marine Algae

| Organism | Phylum | 20:3n-3 Content (% of total fatty acids) | Reference |

| Various marine macroalgae | Rhodophyceae, Pheophyceae, Chlorophyceae | Varies by species | [4] |

Signaling Pathways

Eicosatrienoic acids are precursors to a diverse array of signaling molecules. The specific pathways depend on the initial isomer and the enzymatic machinery present in the organism.

Dihomo-γ-linolenic Acid (DGLA) Signaling Pathway

DGLA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids with predominantly anti-inflammatory and vasodilatory effects. This is in contrast to the often pro-inflammatory eicosanoids derived from arachidonic acid (ARA).

Caption: DGLA signaling pathway leading to anti-inflammatory eicosanoids.

Plant Oxylipin Biosynthesis Pathway

In plants, polyunsaturated fatty acids like linolenic acid (a precursor to eicosatrienoic acids in some pathways) are converted into a variety of signaling molecules called oxylipins, with jasmonic acid being one of the most well-studied. These molecules are crucial for plant defense and development.[5][6][7][8][9]

Caption: Simplified plant oxylipin biosynthesis pathway leading to Jasmonic Acid.

Experimental Protocols

Accurate identification and quantification of eicosatrienoic acids and their derivatives are crucial for understanding their biological roles. The following are generalized protocols for their analysis.

Lipid Extraction

A modified Bligh-Dyer method is commonly used for the extraction of total lipids from marine and plant tissues.

Protocol:

-

Homogenize the tissue sample in a mixture of chloroform:methanol (1:2, v/v).

-

Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

-

Centrifuge the mixture to separate the phases.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Re-dissolve the lipid extract in an appropriate solvent for further analysis.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of total fatty acid composition, lipids are transesterified to fatty acid methyl esters (FAMEs) prior to GC-MS analysis.

Protocol:

-

To the dried lipid extract, add a solution of methanolic HCl or BF3-methanol.

-

Heat the mixture at 60-100°C for 10-60 minutes to facilitate transesterification.

-

After cooling, add water and hexane to extract the FAMEs into the hexane layer.

-

Analyze the hexane layer by GC-MS.

-

GC-MS conditions:

-

Column: A polar capillary column (e.g., DB-WAX).

-

Injector Temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C).

-

Carrier Gas: Helium.

-

MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-550.

-

-

Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards.

Eicosanoid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of specific eicosanoids, which are often present at low concentrations, requires the sensitivity and selectivity of LC-MS/MS.

Protocol:

-

Perform solid-phase extraction (SPE) on the lipid extract to enrich for eicosanoids.

-

Reconstitute the enriched fraction in the mobile phase.

-

LC-MS/MS conditions:

-

LC Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both with a small amount of formic acid.

-

MS Detection: Electrospray ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific eicosanoids. Precursor-to-product ion transitions for each target analyte must be optimized using authentic standards.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of eicosatrienoic acids and their metabolites.

Caption: General workflow for lipidomics analysis of eicosatrienoic acids.

Conclusion

Eicosatrienoic acids and their derivatives are a fascinating and functionally diverse class of lipid molecules in marine and plant systems. Their roles in signaling pathways related to inflammation, immunity, and development make them attractive targets for further research and potential drug development. The methodologies outlined in this guide provide a framework for the accurate and reliable investigation of these important compounds. As lipidomics technologies continue to advance, a deeper understanding of the intricate roles of eicosatrienoic acids in health and disease is on the horizon.

References

- 1. mdpi.com [mdpi.com]

- 2. Lipidomic Characterization and Antioxidant Activity of Macro- and Microalgae Blend - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipidomics as a new approach for the bioprospecting of marine macroalgae - Unraveling the polar lipid and fatty acid composition of Chondrus crispus | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aocs.org [aocs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Preliminary Studies on the Bioactivity of Tricos-14-enoic Acid Derivatives

Introduction: This technical guide provides a summary of preliminary studies on the bioactivity of a derivative of Tricos-14-enoic acid, specifically 14/15-nitro-tricos-14-enoic acid. Currently, there is a lack of available scientific literature on the specific biological activities of this compound. However, research into its nitroalkene derivative provides valuable insights into the potential for this class of molecules to modulate key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of fatty acid derivatives.

The primary focus of the research highlighted herein is the investigation of electrophilic fatty acid nitroalkenes and their role in regulating the Nrf2 and NF-κB signaling pathways. These pathways are critical in cellular responses to oxidative stress and inflammation, respectively. The data and protocols presented are derived from studies on a range of nitroalkene fatty acids, including 14/15-nitro-tricos-14-enoic acid, and are compared with other electrophilic compounds currently under clinical investigation.

Quantitative Bioactivity Data

The following tables summarize the quantitative data from key bioactivity assays performed on a series of nitroalkene fatty acids, including the derivative of this compound.

Table 1: Cytotoxicity of Nitroalkene Fatty Acids in HepG2 Cells

| Compound | Concentration (µM) | Cell Viability (%) |

| 14/15-nitro-tricos-14-enoic acid | 10 | Data not specified in provided abstracts |

| Other NCEs (1-22) | 10 | Data not specified in provided abstracts |

| OA-NO2 | 10 | Data not specified in provided abstracts |

| DMF | 10 | Data not specified in provided abstracts |

| CDDO-Im | 0.1 | Data not specified in provided abstracts |

| CDDO-Im | 1 | Data not specified in provided abstracts |

| Data represents the mean ± SEM of at least three independent experiments. Cell viability was determined by the MTT assay after 18 hours of treatment.[1] |

Table 2: Cytotoxicity of Nitroalkene Fatty Acids in HEK293 Cells with TNFα Co-treatment

| Compound | Concentration (µM) | Cell Viability (%) |

| 14/15-nitro-tricos-14-enoic acid | 10 | Data not specified in provided abstracts |

| Other NCEs (1-22) | 10 | Data not specified in provided abstracts |

| OA-NO2 | 10 | Data not specified in provided abstracts |

| DMF | 10 | Data not specified in provided abstracts |

| CDDO-Im | 0.1 | Data not specified in provided abstracts |

| CDDO-Im | 1 | Data not specified in provided abstracts |

| Data represents the mean ± SEM of at least three independent experiments. Cell viability was determined by the MTT assay after 2 hours of co-treatment with 500 pg/mL TNFα.[1] |

Table 3: Relative NF-κB Luciferase Activity in HEK293 Cells

| Compound | Concentration (µM) | Relative NF-κB Activity (%) |

| 14/15-nitro-tricos-14-enoic acid | 10 | Data not specified in provided abstracts |

| Other electrophilic compounds | 2.5, 5, 10 | Data not specified in provided abstracts |

| CDDO-Im | 0.01, 0.05, 0.1 | Data not specified in provided abstracts |

| Data represents the mean ± SEM for at least three independent experiments, normalized to TNFα treatment alone.[1][2] |

Signaling Pathways

The bioactivity of nitroalkene fatty acids, such as the derivative of this compound, is primarily attributed to their interaction with the Nrf2 and NF-κB signaling pathways.

Nrf2 Activation Pathway

Nitro-fatty acids (NO2-FAs) can activate the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses.[1] This activation occurs through the covalent adduction of Keap1, a negative regulator of Nrf2.[1] This modification leads to the stabilization and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the transcription of phase II detoxification and antioxidant enzymes.[1]

NF-κB Inhibition Pathway

Nitroalkene fatty acids have been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[1] This inhibition is achieved through the alkylation of functionally-significant cysteine residues on the p65 and p50 subunits of NF-κB.[1] This covalent modification prevents the translocation of NF-κB into the nucleus and its subsequent binding to DNA, thereby suppressing the expression of pro-inflammatory genes.[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

ARE Luciferase Reporter Assay for Nrf2 Activity

This assay is designed to quantify the activation of the Nrf2 signaling pathway.

Detailed Protocol:

-

Cell Culture: Stably transfected HepG2 cells containing an Antioxidant Response Element (ARE) luciferase reporter are seeded at a density of 2 x 10^4 cells per well in a 96-well plate.[1]

-

Incubation: The cells are incubated overnight to allow for attachment.[1]

-

Treatment: The following day, the cells are treated with the test compounds (e.g., 10 µM for new chemical entities, and varying concentrations for reference compounds) for 18 hours.[1]

-

Luciferase Assay: After the incubation period, the medium is removed, and the cells are lysed. The luciferase activity in the cell lysates is then measured using a luminometer according to the manufacturer's protocol.

-

Data Analysis: The luminescence readings are normalized to the vehicle control (e.g., DMSO) to determine the fold induction of Nrf2 activity.

NF-κB Luciferase Reporter Assay

This assay quantifies the inhibitory effect of compounds on the NF-κB signaling pathway.

Detailed Protocol:

-

Cell Culture: Stably transfected HEK293 cells containing an NF-κB luciferase reporter are seeded at a density of 4 x 10^4 cells per well in a 96-well plate.[1]

-

Incubation: The cells are incubated overnight.[1]

-

Co-treatment: The cells are then co-treated with a pro-inflammatory stimulus (e.g., 100 or 500 pg/mL TNFα) and the test compounds at various concentrations for 2 hours.[1][2]

-

Luciferase Assay: Following the co-treatment, luciferase activity is measured as described for the ARE assay.

-

Data Analysis: The data is normalized to the TNFα-only treatment group to determine the percent inhibition of NF-κB activity.[1][2]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Protocol:

-

Cell Seeding and Treatment: Cells are seeded and treated with the test compounds as described in the respective bioactivity assays.[1]

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated or vehicle-treated control cells.[1]

Conclusion

The preliminary data on 14/15-nitro-tricos-14-enoic acid, a derivative of this compound, indicates that it belongs to a class of bioactive lipids with the potential to modulate key cellular signaling pathways involved in inflammation and oxidative stress. The provided experimental protocols offer a framework for further investigation into the therapeutic potential of this and related compounds. Future studies should aim to elucidate the specific dose-response relationships and the in vivo efficacy of these nitroalkene fatty acids.

References

An In-depth Technical Guide on the Evolutionary Significance of Very Long-Chain Fatty Acids, Focusing on Housefly Pheromones

A Note to the Reader: Extensive research has revealed a significant lack of specific scientific literature, quantitative data, and established experimental protocols for a compound named "Tricos-14-enoic acid." The available information is limited to its basic chemical properties. Consequently, this guide will focus on the closely related and extensively studied very long-chain unsaturated hydrocarbon, (Z)-9-tricosene, the primary sex pheromone of the housefly, Musca domestica. The evolutionary principles, biosynthetic pathways, and experimental approaches detailed herein are likely analogous to those that would be relevant for other similar long-chain fatty acids and their derivatives, should they be identified as biologically significant in the future.

This guide explores the pivotal role of very long-chain unsaturated hydrocarbons in the chemical communication and evolutionary biology of insects, with a specific focus on the well-documented case of (Z)-9-tricosene in the housefly. This compound is a key player in mate recognition and sexual selection, driving reproductive isolation and speciation.

Chemical Identity and Properties of Key Compounds

The biosynthesis of insect cuticular hydrocarbons, including pheromones, involves a series of enzymatic modifications of fatty acid precursors. Below is a table summarizing the properties of key molecules in the proposed biosynthetic pathway of (Z)-9-tricosene.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| Nervonic Acid | C24H46O2 | 366.6 | Precursor Fatty Acid |

| (15Z)-tetracosenoyl-CoA | C45H82N7O17P3S | 1146.18 | Activated Intermediate |

| (15Z)-tetracosenal | C24H46O | 350.6 | Aldehyde Intermediate |

| (Z)-9-tricosene | C23H46 | 322.6 | Sex Pheromone |

Biosynthesis of (Z)-9-Tricosene: An Evolutionary Perspective

The production of species-specific pheromone blends is a critical evolutionary adaptation for ensuring successful reproduction. The biosynthetic pathway of (Z)-9-tricosene in Musca domestica is a prime example of how common metabolic pathways can be modified to produce highly specific signaling molecules. The pathway involves the elongation of fatty acid precursors followed by the action of specific desaturases and a cytochrome P450 enzyme that converts an aldehyde to the final hydrocarbon pheromone and carbon dioxide.[1]

The specificity of this pathway is a result of evolutionary pressures favoring enzymes that produce a distinct chemical signal, thus minimizing cross-attraction between different species.

Below is a diagram illustrating the proposed biosynthetic pathway of (Z)-9-tricosene.

Caption: Proposed biosynthesis of (Z)-9-tricosene in Musca domestica.

Experimental Protocols for Pheromone Research

The study of insect pheromones involves a multidisciplinary approach, combining chemical analysis, electrophysiology, and behavioral assays. Below are generalized protocols for key experiments in this field.

3.1. Pheromone Extraction and Identification

-

Objective: To isolate and identify the chemical components of an insect's pheromone blend.

-

Methodology:

-

Solvent Extraction: Individual insects (typically separated by sex) are immersed in a non-polar solvent (e.g., hexane) for a short period to extract cuticular lipids.

-

Solid Phase Microextraction (SPME): A fiber coated with an adsorbent material is exposed to the headspace around a live insect to collect volatile compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The extract is injected into a GC-MS system to separate and identify the individual chemical components based on their retention times and mass spectra.

-

3.2. Electroantennography (EAG)

-

Objective: To measure the response of an insect's antenna to specific chemical compounds.

-

Methodology:

-

An antenna is excised from a live insect and mounted between two electrodes.

-

A continuous stream of purified air is passed over the antenna.

-

Puffs of air containing a known concentration of the test compound are introduced into the airstream.

-

The electrical potential change across the antenna (the EAG response) is recorded. A significant response indicates that the antenna has olfactory receptors for that compound.

-

3.3. Behavioral Assays

-

Objective: To determine the behavioral response of an insect to a specific chemical or blend.

-

Methodology:

-

Y-tube Olfactometer: An insect is placed at the base of a Y-shaped glass tube. One arm of the "Y" contains a stream of air with the test compound, while the other contains a control (clean air). The insect's choice of which arm to enter is recorded.

-

Wind Tunnel Assays: Insects are released into a wind tunnel where a plume of the test compound is released from a point source. Behaviors such as upwind flight, casting, and landing at the source are recorded.

-

Below is a workflow diagram for a typical pheromone identification and bioassay experiment.

Caption: A generalized workflow for insect pheromone research.

Evolutionary Significance and Drug Development Implications

The high specificity of pheromone-based communication systems makes them an attractive target for the development of environmentally friendly pest management strategies. By disrupting the chemical communication of pest insects, it is possible to control their populations without the use of broad-spectrum insecticides.

4.1. Mating Disruption

Large quantities of a synthetic pheromone can be released into a crop field to saturate the air. This makes it difficult for males to locate calling females, thus disrupting mating and reducing the next generation's population.

4.2. Attract-and-Kill

Pheromones can be used as bait in traps that contain an insecticide or a pathogen. This "attract-and-kill" strategy selectively targets the pest species, minimizing harm to beneficial insects.

4.3. Monitoring

Pheromone-baited traps are widely used to monitor the population levels of pest insects. This information is crucial for making informed decisions about the timing and necessity of other control measures.

The study of the evolutionary significance of compounds like (Z)-9-tricosene not only provides fundamental insights into the processes of speciation and sexual selection but also opens avenues for the development of novel and sustainable pest control technologies.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Tricos-14-enoic Acid from Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricos-14-enoic acid is a long-chain monounsaturated fatty acid. The study of specific fatty acids like this compound is crucial for understanding lipid metabolism and identifying potential biomarkers or therapeutic targets. This document provides a detailed protocol for the extraction, quantification, and analysis of this compound from biological samples. The methodologies described are based on established principles of lipid extraction and analysis, adapted for the specific investigation of this rare fatty acid.

The successful isolation and quantification of fatty acids from complex biological matrices depend on efficient extraction methods that minimize degradation and contamination. The classic Folch and Bligh & Dyer methods are widely recognized as the gold standards for total lipid extraction from animal tissues due to their high efficiency in extracting a broad range of lipid classes.[1] These methods utilize a chloroform and methanol solvent system to effectively disrupt cell membranes and solubilize lipids.[1][2] Subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS), allows for the precise identification and quantification of individual fatty acids following their conversion to more volatile derivatives.

Experimental Protocols

I. Total Lipid Extraction from Biological Tissues (Modified Folch Method)

This protocol outlines the steps for extracting total lipids from biological samples such as animal tissues.

Materials and Reagents:

-

Biological tissue sample (e.g., adipose, liver, skin)

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or 1 M KCl)

-

Butylated hydroxytoluene (BHT) (as an antioxidant, optional)

-

Glass homogenizer (e.g., Dounce or Potter-Elvehjem) or mortar and pestle

-

Teflon-lined screw-cap glass tubes

-

Centrifuge

-

Nitrogen gas supply or centrifugal vacuum evaporator (e.g., SpeedVac™)

Procedure:

-

Sample Homogenization:

-

Weigh a known amount of fresh or frozen tissue (e.g., 100 mg).

-

To minimize enzymatic degradation, perform homogenization on ice or after flash-freezing the tissue in liquid nitrogen.[3]

-

Homogenize the tissue in a glass homogenizer with a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume of solvent to ensure complete immersion of the tissue (e.g., 2 mL for 100 mg of tissue).

-

-

Lipid Extraction:

-

Transfer the homogenate to a Teflon-lined screw-cap glass tube.

-

Add additional chloroform and methanol to achieve a final solvent-to-tissue ratio of 20:1 (e.g., for 100 mg tissue, use a total of 2 mL of the 2:1 chloroform:methanol mixture).

-

If the sample is polyunsaturated, it is recommended to add 0.01% BHT to the chloroform to prevent oxidation.[3]

-

Vortex the mixture thoroughly for 2 minutes and then agitate on a shaker at room temperature for 30 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to the tube (e.g., 0.4 mL for a 2 mL solvent volume).

-

Vortex the mixture for 1 minute to induce phase separation.

-

Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the two phases.[3]

-

-

Collection of the Lipid Phase:

-

After centrifugation, two distinct layers will be visible: an upper aqueous phase and a lower organic phase containing the lipids.

-

Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.

-

To maximize the yield, the upper phase can be re-extracted with a small volume of chloroform. Add the second chloroform extract to the first.

-

-

Solvent Evaporation:

-

Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen gas or using a centrifugal vacuum evaporator.

-

Once the solvent is completely evaporated, the tube will contain the dried total lipid extract.

-

-

Storage:

-

For short-term storage, flush the tube with nitrogen, cap it tightly, and store it at -20°C. For long-term storage, -80°C is recommended.

-

II. Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For gas chromatography analysis, non-volatile fatty acids must be converted into volatile fatty acid methyl esters (FAMEs).

Materials and Reagents:

-

Total lipid extract

-

Methanolic HCl (e.g., 3 N) or BF3-methanol solution (14%)

-

Hexane

-

Anhydrous sodium sulfate

-

Glass vials with Teflon-lined caps

Procedure:

-

Transesterification:

-

Add 2 mL of methanolic HCl to the dried lipid extract.

-

Securely cap the tube and heat it at 80°C for 2 hours in a heating block or water bath. This process converts the fatty acids to their corresponding methyl esters.

-

-

Extraction of FAMEs:

-

Allow the tube to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water to the tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer, which contains the FAMEs, and transfer it to a new glass vial.

-

-

Drying and Concentration:

-

Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the hexane under a stream of nitrogen to concentrate the FAMEs.

-

Re-dissolve the FAMEs in a small, known volume of hexane (e.g., 100 µL) suitable for GC-MS injection.

-

III. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A suitable temperature gradient is crucial for separating different FAMEs. An example program could be: initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

-

Injector: Split/splitless injector, typically operated at 250°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The scan range should be set to cover the expected mass-to-charge ratios of the FAMEs (e.g., m/z 50-550).

Procedure:

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS system.

-

Data Acquisition: The FAMEs are separated based on their volatility and interaction with the column's stationary phase as they pass through the GC column.[4][5] The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of the fragments, providing a unique mass spectrum for each compound.[5]

-

Identification: this compound methyl ester is identified by comparing its retention time and mass spectrum to that of a known standard.

-

Quantification: The amount of this compound can be determined by comparing the peak area of its corresponding FAME to the peak area of an internal standard added at a known concentration before the extraction process.[4]

Data Presentation

Quantitative data from the GC-MS analysis should be summarized in a clear and structured table to allow for easy comparison between different samples or experimental conditions.

| Sample ID | Sample Weight (mg) | Total Lipid Yield (mg) | This compound Concentration (µg/g of tissue) | Relative Abundance (%) |

| Control 1 | 102.5 | 15.8 | 1.2 ± 0.1 | 0.05 |

| Control 2 | 98.7 | 14.9 | 1.1 ± 0.2 | 0.04 |

| Treated 1 | 105.1 | 18.2 | 3.5 ± 0.3 | 0.12 |

| Treated 2 | 101.3 | 17.5 | 3.8 ± 0.4 | 0.15 |

Data are presented as mean ± standard deviation for triplicate measurements.

Visualizations

Experimental Workflow

References

High-performance liquid chromatography (HPLC) method for "Tricos-14-enoic acid" quantification

Application Note: HPLC Quantification of Tricos-14-enoic Acid

Introduction

This compound (C23:1 n-9), a long-chain monounsaturated fatty acid, is a subject of interest in various biological and industrial research fields. Accurate quantification is crucial for understanding its roles and applications. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for this purpose. However, like most fatty acids, this compound lacks a strong native chromophore, making direct UV detection challenging and often resulting in low sensitivity.[1][2] To overcome this, a derivatization step is typically employed to attach a UV-absorbing or fluorescent tag to the carboxylic acid group, significantly enhancing detection sensitivity.[3][4]

This application note details a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound following a pre-column derivatization procedure.

Principle

The method involves two primary stages: sample preparation including lipid extraction and derivatization, followed by chromatographic separation and detection. Free fatty acids, including this compound, are first extracted from the sample matrix. They are then derivatized to form phenacyl esters, which possess high molar absorptivity at longer UV wavelengths, enabling sensitive detection.[5][6] The derivatized sample is injected into an RP-HPLC system where the fatty acid esters are separated based on their hydrophobicity.[3] Quantification is achieved by comparing the peak area of the analyte to a calibration curve constructed from known concentrations of a this compound standard.

Experimental Protocols

Sample Preparation and Lipid Extraction

This protocol is based on a modified liquid-liquid extraction method suitable for isolating lipids from biological matrices.[7][8]

Materials:

-

Sample (e.g., plasma, tissue homogenate, oil)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

To 1 volume of the sample, add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.

-

Homogenize or vortex vigorously for 15-20 minutes at room temperature.[8]

-

Centrifuge the mixture to pellet any solid debris.

-

Recover the liquid supernatant.

-

Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.[8]

-

Vortex briefly and centrifuge to facilitate phase separation.

-

Carefully collect the lower chloroform phase, which contains the lipids.

-

Evaporate the chloroform to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-